2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide
Description
This compound is a structurally complex acetamide derivative featuring a fused imidazo[2,1-c][1,2,4]triazole core substituted with a phenyl group at the 7-position and a thioether-linked acetamide moiety terminating in an m-tolyl (meta-methylphenyl) group.
Properties
IUPAC Name |
N-(3-methylphenyl)-2-[(7-phenyl-5,6-dihydroimidazo[2,1-c][1,2,4]triazol-3-yl)sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19N5OS/c1-14-6-5-7-15(12-14)20-17(25)13-26-19-22-21-18-23(10-11-24(18)19)16-8-3-2-4-9-16/h2-9,12H,10-11,13H2,1H3,(H,20,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVSQUUQKCPMNOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2CCN3C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19N5OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide typically involves the following steps:
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Formation of the Imidazo[2,1-c][1,2,4]triazole Core: : This can be achieved through the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-amino-5-substituted-1,3,4-thiadiazoles with bromo ketones under microwave activation has been reported to be an efficient method .
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Thioether Formation:
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Acetamide Formation: : The final step involves the acylation of the thioether intermediate with an acyl chloride or anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the imidazo[2,1-c][1,2,4]triazole ring, potentially opening the ring or reducing specific functional groups.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) under appropriate conditions.
Major Products
Sulfoxides and Sulfones: From oxidation reactions.
Reduced Derivatives: From reduction reactions.
Substituted Aromatics: From substitution reactions.
Scientific Research Applications
The compound exhibits a range of biological activities attributed to its imidazo[2,1-c][1,2,4]triazole core. Key activities include:
- Antimicrobial Activity : Preliminary studies indicate potential efficacy against various pathogens.
- Anticancer Properties : The compound has been tested for cytotoxicity against cancer cell lines, showing promising results .
- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways, modulating their activity .
Medicinal Chemistry
The unique structure of 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide makes it a valuable lead compound for drug development targeting various diseases. Its potential as a therapeutic agent is under investigation in multiple studies focusing on its pharmacological properties.
Pharmaceutical Research
This compound serves as a starting point for synthesizing new derivatives with enhanced biological activity. Researchers are exploring modifications to improve potency and selectivity against specific targets.
Industrial Applications
Beyond medicinal uses, this compound's unique properties may find applications in developing new materials or chemical processes within industrial settings.
Case Studies
Recent studies have focused on the synthesis and biological evaluation of derivatives of this compound. For instance:
Mechanism of Action
The mechanism of action of 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide involves its interaction with specific molecular targets in the body. The imidazo[2,1-c][1,2,4]triazole core is known to interact with various enzymes and receptors, modulating their activity. This can lead to changes in cellular signaling pathways, ultimately resulting in the compound’s biological effects .
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Variations on the Aromatic Ring
The m-tolyl group distinguishes this compound from closely related analogs. Key comparisons include:
Key Observations :
- Electron-Donating vs. Withdrawing Groups : The m-tolyl group’s methyl substituent enhances lipophilicity compared to electron-withdrawing groups (e.g., F, Cl, Br), which may improve membrane permeability but reduce polar interactions .
- Core Heterocycle Differences: The imidazotriazole core in the target compound differs from triazinoindole cores in and .
Thioacetamide-Linked Heterocycles
The thioether bridge is a common feature among analogs, but the attached heterocycles vary significantly:
Key Observations :
- Imidazotriazole vs. Triazinoindole: The imidazotriazole’s smaller size may reduce steric hindrance in binding pockets compared to triazinoindoles .
Biological Activity
The compound 2-((7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazol-3-yl)thio)-N-(m-tolyl)acetamide is a derivative of imidazo[2,1-c][1,2,4]triazole, a class of compounds known for their diverse biological activities. This article explores the biological activity of this specific compound, focusing on its synthesis, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound's structure can be characterized by its imidazole and triazole rings, which are linked by a thioether group. The presence of the m-tolyl acetamide moiety enhances its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C15H18N4OS |
| Molecular Weight | 318.4 g/mol |
| CAS Number | 921833-61-6 |
| Solubility | Soluble in DMSO |
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The process includes the formation of the imidazo[2,1-c][1,2,4]triazole core followed by thiolation and acetamide formation.
Anticancer Activity
Recent studies have demonstrated that compounds containing imidazo[2,1-c][1,2,4]triazole scaffolds exhibit significant anticancer properties. For instance:
- Cytotoxicity Testing : Compounds similar to this compound have shown IC50 values ranging from 2.38 to 3.77 μM against various cancer cell lines including cervical (SISO) and bladder (RT-112) cancer cells .
The proposed mechanisms through which these compounds exert their anticancer effects include:
- Induction of Apoptosis : Certain derivatives have been shown to induce apoptosis in cancer cells through the activation of caspases.
- Cell Cycle Arrest : Studies indicate that these compounds can cause cell cycle arrest at the G0/G1 phase, leading to reduced proliferation rates in cancer cells .
Other Biological Activities
In addition to anticancer properties:
- Antimicrobial Activity : Some derivatives exhibit significant antimicrobial effects against a range of pathogens.
- Anti-inflammatory Effects : The thiazole moiety is known for its anti-inflammatory properties which may contribute to the overall therapeutic profile of the compound.
Case Studies
Several studies have highlighted the effectiveness of similar compounds:
- A study reported that a derivative with a similar structure inhibited growth in human cancer cell lines and showed selectivity towards specific types of cancer cells .
- Another investigation focused on the synthesis and characterization of related triazole derivatives which demonstrated promising anti-leishmanial and neuroprotective activities .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
